molecular formula C9H9N5 B1508051 N2-(Pyridin-3-yl)pyrimidine-2,5-diamine CAS No. 910904-48-2

N2-(Pyridin-3-yl)pyrimidine-2,5-diamine

Cat. No.: B1508051
CAS No.: 910904-48-2
M. Wt: 187.2 g/mol
InChI Key: ANBZRYBSAYZJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(Pyridin-3-yl)pyrimidine-2,5-diamine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound features a pyrimidine ring substituted with a pyridin-3-yl group at the nitrogen atom at the 2-position and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-(Pyridin-3-yl)pyrimidine-2,5-diamine typically involves the reaction of pyrimidine-2,5-diamine with pyridin-3-yl halides under suitable conditions. One common method is the nucleophilic substitution reaction, where pyrimidine-2,5-diamine acts as the nucleophile and pyridin-3-yl halide as the electrophile. The reaction is often carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the desired scale and efficiency. The choice of reactor type and reaction conditions is optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N2-(Pyridin-3-yl)pyrimidine-2,5-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of pyridine derivatives or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or other reduced forms of the compound.

  • Substitution: Substitution reactions can yield various substituted pyrimidines or pyridines, depending on the nucleophile used.

Scientific Research Applications

N2-(Pyridin-3-yl)pyrimidine-2,5-diamine has found applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: It is being investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

  • Industry: The compound is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

N2-(Pyridin-3-yl)pyrimidine-2,5-diamine is structurally similar to other pyrimidine derivatives, such as N2-(Pyridin-2-yl)pyrimidine-2,5-diamine and N2,N6-Di(pyridin-3-yl)pyridine-2,6-dicarboxamide. These compounds share the pyrimidine core but differ in the substitution pattern on the ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This distinct structure allows it to participate in specific chemical reactions and biological interactions that are not possible with other similar compounds.

Comparison with Similar Compounds

  • N2-(Pyridin-2-yl)pyrimidine-2,5-diamine

  • N2,N6-Di(pyridin-3-yl)pyridine-2,6-dicarboxamide

  • N-(Pyridin-2-yl)amides

  • 3-bromoimidazo[1,2-a]pyridines

Properties

IUPAC Name

2-N-pyridin-3-ylpyrimidine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5/c10-7-4-12-9(13-5-7)14-8-2-1-3-11-6-8/h1-6H,10H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBZRYBSAYZJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC2=NC=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729865
Record name N~2~-(Pyridin-3-yl)pyrimidine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910904-48-2
Record name N~2~-(Pyridin-3-yl)pyrimidine-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2-(Pyridin-3-yl)pyrimidine-2,5-diamine
Reactant of Route 2
Reactant of Route 2
N2-(Pyridin-3-yl)pyrimidine-2,5-diamine
Reactant of Route 3
Reactant of Route 3
N2-(Pyridin-3-yl)pyrimidine-2,5-diamine
Reactant of Route 4
Reactant of Route 4
N2-(Pyridin-3-yl)pyrimidine-2,5-diamine
Reactant of Route 5
Reactant of Route 5
N2-(Pyridin-3-yl)pyrimidine-2,5-diamine
Reactant of Route 6
N2-(Pyridin-3-yl)pyrimidine-2,5-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.